

Application Notes and Protocols: Synthesis of 8-Methylnon-4-yne via Elimination Reactions

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Compound of Interest

Compound Name: 8-Methylnon-4-yne

Cat. No.: B15441575

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These application notes provide a detailed protocol for the synthesis of the internal alkyne, **8-Methylnon-4-yne**, through a double dehydrohalogenation elimination reaction. The described methodology is a robust and common strategy for the formation of carbon-carbon triple bonds.

Introduction

Internal alkynes are crucial building blocks in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and functional materials. The synthesis of **8-Methylnon-4-yne**, a non-terminal alkyne, is effectively achieved via a two-step process commencing with the halogenation of an alkene precursor to form a vicinal dihalide, followed by a double dehydrohalogenation reaction. This elimination process is typically facilitated by a strong base.^{[1][2][3]} The overall transformation is a reliable method for generating a triple bond from an alkene.^[1]

Overall Reaction Scheme

The synthesis of **8-Methylnon-4-yne** can be envisioned in two primary stages:

- **Bromination of 8-Methylnon-4-ene:** The alkene precursor, 8-Methylnon-4-ene, is treated with bromine (Br_2) to yield the vicinal dibromide, 4,5-dibromo-8-methylnonane.

- Double Dehydrohalogenation: The resulting dihalide undergoes a double elimination of hydrogen bromide (HBr) upon treatment with a strong base, such as sodium amide (NaNH_2) in liquid ammonia, to form the target alkyne, **8-Methylnon-4-yne**.^{[1][4]}

Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Formula	Molar Mass (g/mol)	Supplier	Grade
8-Methylnon-4-ene	C ₁₀ H ₂₀	140.27	Commercially Available	≥95%
Bromine	Br ₂	159.81	Standard Chemical Supplier	Reagent
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Standard Chemical Supplier	Anhydrous
Sodium Amide	NaNH ₂	39.01	Standard Chemical Supplier	Reagent
Liquid Ammonia	NH ₃	17.03	Gas Supplier	Anhydrous
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	Standard Chemical Supplier	Aqueous
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	Standard Chemical Supplier	Reagent
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	Standard Chemical Supplier	Anhydrous
Hydrochloric Acid (1 M)	HCl	36.46	Standard Chemical Supplier	Aqueous

Table 2: Typical Reaction Parameters and Expected Yields

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Reaction Time (h)	Typical Yield (%)
1	Bromination	Bromine	Dichloromethane	0 to rt	1 - 2	90 - 95
2	Dehydrohalogenation	Sodium Amide	Liquid Ammonia	-33	2 - 4	70 - 85

Experimental Protocols

Step 1: Synthesis of 4,5-dibromo-8-methylnonane

Methodology:

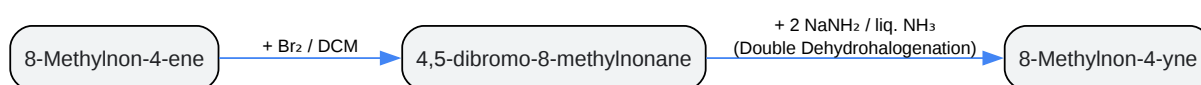
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-Methylnon-4-ene (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of bromine (1.0 eq) in DCM dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition.
- After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dibromo-8-methylnonane. The product is often used in the next step without further purification.

Step 2: Synthesis of 8-Methylnon-4-yne

Methodology:

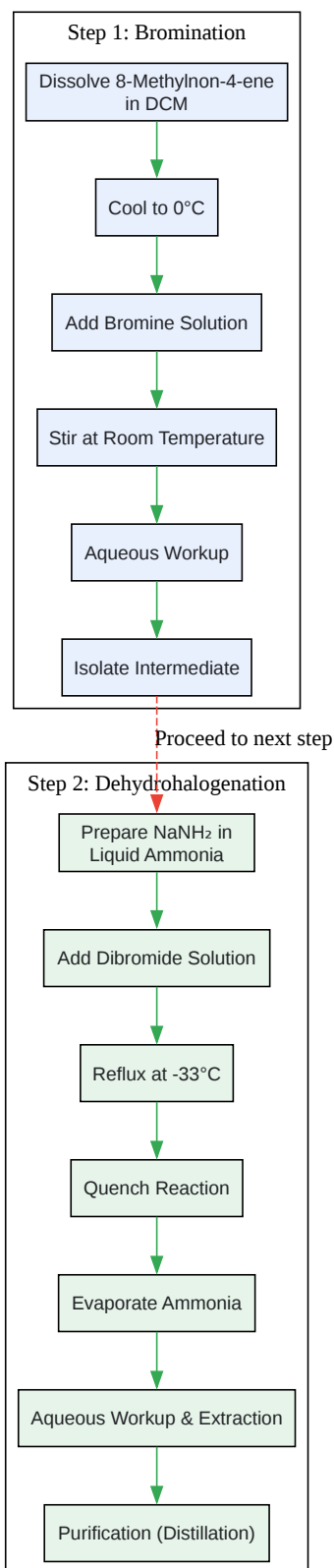
- Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.
- Under an inert atmosphere (e.g., nitrogen or argon), condense anhydrous liquid ammonia into the flask at -78 °C.
- Carefully add sodium amide (NaNH_2) (at least 2.0 eq, often an excess is used) to the liquid ammonia with vigorous stirring.[4]
- To this stirred suspension, add a solution of 4,5-dibromo-8-methylnonane (1.0 eq) in a minimal amount of anhydrous diethyl ether dropwise.
- After the addition is complete, allow the reaction to stir at the reflux temperature of liquid ammonia (-33 °C) for 2-4 hours.
- Carefully quench the reaction by the slow, portion-wise addition of ammonium chloride to neutralize any excess sodium amide.
- Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- To the remaining residue, add cold water and extract the product with diethyl ether.
- Combine the organic extracts and wash them with water and then with a dilute (1 M) hydrochloric acid solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude **8-Methylnon-4-yne** can be purified by vacuum distillation to yield the final product.

Visualizations



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Caption: Reaction pathway for the synthesis of **8-Methylnon-4-yne**.



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Caption: Experimental workflow for the two-step synthesis.

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References

- 1. fiveable.me [fiveable.me]
- 2. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. byjus.com [byjus.com]
- 4. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
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